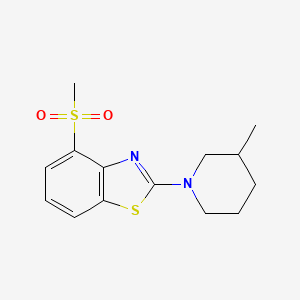
4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole (MMPB) is a novel synthetic compound that has recently been developed for a variety of scientific and medical applications. MMPB is a small molecule with an aromatic ring system that is composed of a sulfur atom and a nitrogen atom. It is a highly active compound that has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-cancer effects. MMPB has been shown to be effective in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, MMPB has been studied for its potential use in drug delivery systems and gene therapy.
科学的研究の応用
4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole has been studied extensively for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-cancer effects. In addition, this compound has been studied for its potential use in drug delivery systems and gene therapy.
作用機序
4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole has been found to interact with a variety of cellular targets, including enzymes, receptors, and transcription factors. The exact mechanism of action of this compound is not yet fully understood, but it is believed to involve the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), as well as the activation of certain transcription factors.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, as well as the activation of certain transcription factors. In addition, this compound has been shown to have anti-bacterial, anti-fungal, and anti-viral effects. It has also been found to have anti-cancer effects, as well as to have potential applications in drug delivery systems and gene therapy.
実験室実験の利点と制限
4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole has been found to be a highly active compound with a wide range of biological activities. This makes it an ideal candidate for laboratory experiments. One advantage of using this compound in laboratory experiments is that it is relatively easy to synthesize, and has a wide range of applications. In addition, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, and therefore must be used in organic solvents. In addition, this compound is not very soluble in organic solvents, and therefore must be used in high concentrations.
将来の方向性
Given the wide range of biological activities and potential applications of 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole, there are many potential future directions for research. These include further study of the mechanism of action of this compound, as well as the development of new drug delivery systems and gene therapies. In addition, further research could be done on the potential therapeutic applications of this compound, such as its use in the treatment of cancer, diabetes, and neurodegenerative disorders. Finally, further research could be done to explore the potential synergistic effects of combining this compound with other compounds.
合成法
4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole can be synthesized from a variety of starting materials, including 3-methylpiperidine and 1,3-benzothiazole. The synthesis of this compound involves the reaction of the two starting materials in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a sulfonyl chloride. The reaction yields the desired product, this compound, in high yields. The reaction can be carried out in either aqueous or organic solvents, and the product can be isolated using standard chromatographic techniques.
特性
IUPAC Name |
2-(3-methylpiperidin-1-yl)-4-methylsulfonyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-10-5-4-8-16(9-10)14-15-13-11(19-14)6-3-7-12(13)20(2,17)18/h3,6-7,10H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWZHLPOATXJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6444491.png)
![N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444494.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444495.png)
![2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6444510.png)
![5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6444518.png)

![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444533.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444537.png)
![6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444545.png)
![N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444550.png)

![4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6444588.png)
![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444600.png)
![N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444605.png)
